molecular formula C21H25N3O4 B573493 3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate CAS No. 170749-59-4

3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate

Cat. No. B573493
CAS RN: 170749-59-4
M. Wt: 383.448
InChI Key: DCGRISOXIFQLPD-UHFFFAOYSA-N
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Description

3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate is an intermediate in the synthesis of Azelnidipine, a dihydropyridine type calcium antagonist . It is used in the medical field and plays a crucial role in the synthesis of Azelnidipine .


Synthesis Analysis

The compound is prepared by taking 1-diphenylmethyl-3-azetidinone and cyanoacetic acid as initial raw materials. The synthesis process involves four steps: esterification, Pinner reaction, neutralization, and amidine formation . The method has the advantages of mild reaction conditions, simplicity in aftertreatment, and high reaction yield .

Scientific Research Applications

Catalysis and Synthetic Applications

The decomposition of diazoamides derived from L-phenylalanine under the catalysis of rhodium(II) acetate is a key process in the alkylation of α-amino acids. This method facilitates the insertion of carbene into specific positions of the amino acid framework, yielding azetidinones and other cyclic compounds with potential for further chemical transformations (Zaragoza & Zahn, 1995).

Synthesis of Spirocycles

Silver-catalyzed 1,3-dipolar cycloaddition reactions involving methyl 2-(oxetane/azetidine-3 ylidene)acetate and imines derived from α-amino acid methyl esters lead to the formation of oxetane/azetidine containing spirocycles. These reactions demonstrate the utility of oxetanone and secondary α-amino acids in synthesizing structurally complex spirocycles with potential pharmaceutical applications (Jones, Proud, & Sridharan, 2016).

Antibacterial Agents

The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids represents an advancement in the development of heteroatom-activated beta-lactam antibiotics. These compounds exhibit significant activity against Gram-negative bacteria, highlighting their potential as new antibacterial agents (Woulfe & Miller, 1985).

Formation of Pyrroles

Tandem aza-Michael addition and intramolecular amidic ring-opening reactions of β-lactams have been developed as a synthetic route to 4-oxo-4,5-dihydro-1H-pyrroles. This method provides a straightforward approach to functionalized pyrroles, which are important scaffolds in medicinal chemistry (Sharma et al., 2015).

properties

IUPAC Name

acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGRISOXIFQLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670031
Record name Acetic acid--1-(diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate

CAS RN

116574-10-8, 170749-59-4
Record name Propanoic acid, 3-amino-3-imino-, 1-(diphenylmethyl)-3-azetidinyl ester, acetate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116574-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid--1-(diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the advantages of the novel synthesis method for 3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate described in the research?

A1: The research paper [] highlights a four-step synthesis method for 3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate using 1-diphenylmethyl-3-azetidin-ol and cyanoacetic acid as starting materials. The advantages of this method, as reported in the paper, include:

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